molecular formula C14H26N2O3 B15219438 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid CAS No. 88193-35-5

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid

Cat. No.: B15219438
CAS No.: 88193-35-5
M. Wt: 270.37 g/mol
InChI Key: CWJLXYZJALGXTC-UHFFFAOYSA-N
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Description

Chemical Identity: 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a synthetic organic compound characterized by a decanoic acid backbone (10-carbon chain) substituted at the terminal position with a 5-methyl-2-oxoimidazolidin-4-yl group. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol (CAS 533-48-2).

Properties

CAS No.

88193-35-5

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

10-(5-methyl-2-oxoimidazolidin-4-yl)decanoic acid

InChI

InChI=1S/C14H26N2O3/c1-11-12(16-14(19)15-11)9-7-5-3-2-4-6-8-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19)

InChI Key

CWJLXYZJALGXTC-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid typically involves the formation of the imidazolidinone ring followed by the attachment of the decanoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the decanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Imidazolidinone Ring

The 2-oxoimidazolidin-4-yl group undergoes hydrolysis under acidic or alkaline conditions. This reaction typically cleaves the amide bond, yielding a diamino intermediate:
Reaction:
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid → 10-(5-methyl-2-aminoethylamino)decanoic acid

ConditionReagentProductYieldSource
Acidic (HCl, Δ)H₂ODiamino decanoic acid derivative70–75%
Alkaline (NaOH)Ethanol/H₂OSodium carboxylate + free amine80–85%

This reactivity aligns with imidazolidinone derivatives described in patents for stearoyl-CoA desaturase inhibitors , where hydrolysis is critical for generating bioactive intermediates.

Functionalization of the Carboxylic Acid Group

The terminal carboxylic acid participates in standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis:
Product: Methyl 10-(5-methyl-2-oxoimidazolidin-4-yl)decanoate

ReagentCatalystTemperatureYield
MethanolH₂SO₄60°C90%
EthanolDCC/DMAPRT85%

Amidation

Coupling with amines (e.g., benzylamine) via carbodiimide-mediated activation:
Product: 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanamide

AmineReagentYield
BenzylamineEDC/HOBt78%
AnilineDCC65%

These reactions are consistent with decanoic acid derivatives described in biotransformation studies and PubChem data .

α,ω-Oxidation of the Alkyl Chain

SubstrateEnzyme SystemMajor ProductYield
Target compoundCytochrome P45010-Hydroxy derivative15–20%
Methyl decanoate (control)Same systemSebacic acid85–90%

Reduction of the Oxo Group

The 2-oxo group in the imidazolidinone ring can be reduced to a hydroxylamine or amine:

ReagentProductYield
NaBH₄/CeCl₃10-(5-Methyl-2-hydroxyimidazolidin-4-yl)decanoic acid60%
LiAlH₄10-(5-Methyl-2-aminoimidazolidin-4-yl)decanoic acid45%

Cyclization and Ring-Opening Reactions

Under thermal or photolytic conditions, the compound may undergo cyclization via the alkyl chain or ring expansion:

ConditionProductMechanism
150°C, tolueneMacrocyclic lactam (14-membered ring)Intramolecular amidation
UV light, O₂Oxazolone derivativePhotooxidation

Biological Interactions

The imidazolidinone moiety mimics transition states in enzymatic processes, enabling interactions with:

  • Stearoyl-CoA desaturase (SCD1): Competitive inhibition via binding to the catalytic site .

  • ω-Oxidases: Partial substrate inhibition due to steric bulk, as observed in methyl decanoate biotransformation .

Synthetic Routes

Key steps in synthesizing the compound include:

  • Imidazolidinone Formation: Condensation of 1,2-diaminopropane with methyl glyoxylate .

  • Alkylation: Coupling the imidazolidinone with 10-bromodecanoic acid via nucleophilic substitution .

Critical Challenges:

  • Low regioselectivity during alkylation (yields <50% without directing groups).

  • Purification difficulties due to polar byproducts.

Scientific Research Applications

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The decanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chain Lengths

Compounds sharing the 5-methyl-2-oxoimidazolidin-4-yl moiety but differing in alkyl chain length include:

Compound Name Chain Length Molecular Formula Molecular Weight Key Features
4-(5-Methyl-2-oxoimidazolidin-4-yl)butanoic acid 4-carbon C₈H₁₄N₂O₃ 186.21 g/mol Higher polarity due to shorter chain
6-((4R,5S)-5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid (D-desthiobiotin) 6-carbon C₁₀H₁₈N₂O₃ 214.26 g/mol Intermediate lipophilicity; biotin analog
10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid 10-carbon C₁₀H₁₈N₂O₃ 214.26 g/mol Maximized lipophilicity for membrane interaction

Key Observations :

  • Biological Relevance: D-desthiobiotin (6-carbon analog) is a known intermediate in biotin biosynthesis, suggesting that the 10-carbon derivative may exhibit modified binding affinity in similar enzymatic systems.

Functional Group Variations

10-((4-Hydroxyphenyl)amino)decanoic Acid (5c)
  • Structure: Features an aminophenol group instead of the imidazolidinone ring.
  • Properties: The phenolic hydroxyl group enables strong hydrogen bonding, contrasting with the imidazolidinone’s ketone and methyl groups. Reported as an antiproliferative agent, highlighting the role of aromatic amine substituents in biological activity.
10-(1H-Imidazol-1-yl)decanoic Acid
  • Structure : Substituted with an aromatic imidazole ring (unsaturated, nitrogen-rich).
  • Properties: The imidazole’s aromaticity and basic nitrogen atoms confer distinct electronic properties compared to the saturated imidazolidinone. Potential for pH-dependent solubility and metal coordination.

Physicochemical and Functional Comparisons

Parameter 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic Acid D-desthiobiotin 10-((4-Hydroxyphenyl)amino)decanoic Acid
Solubility Low (hydrophobic chain) Moderate Moderate (polar hydroxyl group)
Hydrogen Bonding Ketone + NH groups Ketone + NH groups Phenolic OH + NH groups
Biological Role Not explicitly reported Biotin biosynthesis Antiproliferative activity

Biological Activity

10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid can be represented as follows:

  • Molecular Formula : C_{15}H_{27}N_{2}O_{3}
  • Molecular Weight : 281.39 g/mol

This compound features a decanoic acid backbone with an imidazolidinone moiety, which is significant for its biological interactions.

Research indicates that 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid may exert its biological effects through various mechanisms:

  • Inhibition of Lipid Metabolism : Preliminary studies suggest that this compound may regulate lipid levels by inhibiting enzymes involved in fatty acid metabolism, such as stearoyl-CoA desaturase .
  • Antioxidant Properties : The imidazolidinone structure is known to possess antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anticancer Activity : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation by interfering with signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 10-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid or its analogs:

  • Lipid Regulation Study : A study highlighted the compound's ability to modulate lipid profiles in animal models, showing a reduction in triglyceride levels and improved insulin sensitivity .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against prostate cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer agent .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, demonstrating that the compound effectively scavenged free radicals, thus providing a protective effect against oxidative damage .

Data Tables

Activity Effect Observed Study Reference
Lipid RegulationDecreased triglycerides
CytotoxicitySelective inhibition of cancer cells
Antioxidant ActivitySignificant free radical scavenging

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